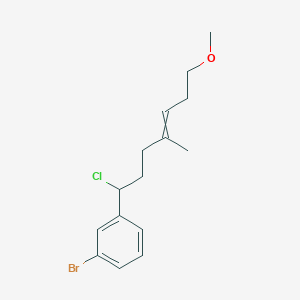
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic halides. This compound features a benzene ring substituted with a bromine atom and a complex aliphatic side chain containing chlorine and methoxy groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene typically involves multi-step organic reactions. One common approach is the bromination of a suitable benzene derivative followed by the introduction of the aliphatic side chain through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps such as distillation, crystallization, and chromatography to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the aliphatic side chain can be reduced to a single bond using hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Saturated aliphatic side chains.
Scientific Research Applications
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: A simpler aromatic halide with a methoxy group.
1-Chloro-3-methoxybenzene: Similar structure but with a chlorine substituent instead of bromine.
1-Bromo-4-methoxybenzene: Positional isomer with the methoxy group at the para position.
Uniqueness
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene is unique due to its complex aliphatic side chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
651332-16-0 |
|---|---|
Molecular Formula |
C15H20BrClO |
Molecular Weight |
331.67 g/mol |
IUPAC Name |
1-bromo-3-(1-chloro-7-methoxy-4-methylhept-4-enyl)benzene |
InChI |
InChI=1S/C15H20BrClO/c1-12(5-4-10-18-2)8-9-15(17)13-6-3-7-14(16)11-13/h3,5-7,11,15H,4,8-10H2,1-2H3 |
InChI Key |
RKRKLMCOQHFJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCC(C1=CC(=CC=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


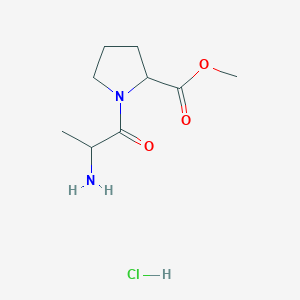

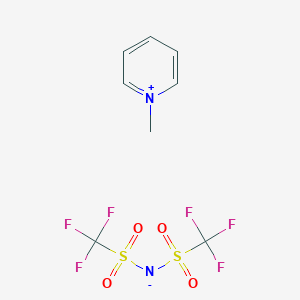
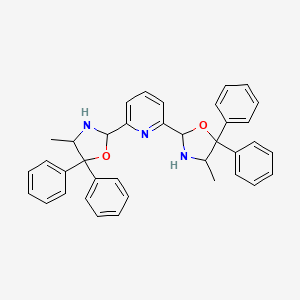
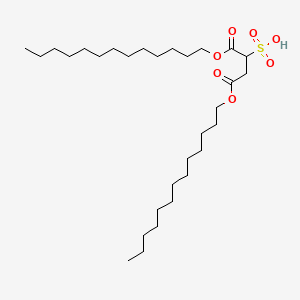
![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)
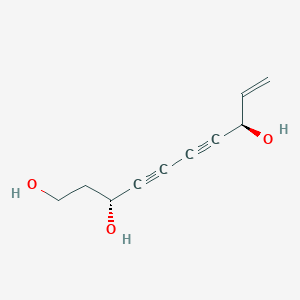
![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
